tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
CAS No.: 1387533-90-5
Cat. No.: VC3364428
Molecular Formula: C13H17BrN2O3
Molecular Weight: 329.19 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate - 1387533-90-5](/images/structure/VC3364428.png)
Specification
CAS No. | 1387533-90-5 |
---|---|
Molecular Formula | C13H17BrN2O3 |
Molecular Weight | 329.19 g/mol |
IUPAC Name | tert-butyl N-[2-(3-bromoanilino)-2-oxoethyl]carbamate |
Standard InChI | InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Standard InChI Key | MBUXONDDHXTEKD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br |
Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Structure
Basic Information
tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is an organic compound formally identified by its Chemical Abstracts Service (CAS) registry number 1365272-51-0 . The compound belongs to the carbamate family, featuring a tert-butyloxycarbonyl (Boc) protecting group connected to a methylcarbamoyl linkage that bridges to a 3-bromophenyl group.
Structural Characteristics
The structure of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate features several key components:
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A tert-butyl group connected to a carbamate functionality
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A methylene bridge connecting the carbamate to a carbamoyl group
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A 3-bromophenyl group attached to the carbamoyl nitrogen
This arrangement results in a molecule with multiple functional groups that contribute to its chemical behavior and potential applications . The presence of the bromine atom at the meta position of the phenyl ring creates an electron-withdrawing effect that influences the reactivity of the aromatic system.
Molecular Properties
Based on available data, the key molecular properties of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate include:
Property | Value |
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Molecular Formula | C13H17BrN2O3 |
Molecular Weight | Approximately 329.19 g/mol |
Physical State | Solid (at standard conditions) |
Structural Classification | Carbamate derivative |
CAS Number | 1365272-51-0 |
The compound contains multiple functional groups that contribute to its chemical behavior, including the carbamate group (–NHCOO–), carbamoyl group (–NHCO–), and bromophenyl moiety . These structural features provide sites for various chemical transformations and interactions.
Synthesis and Preparation Methods
Reaction Conditions
The synthesis would typically require controlled conditions to ensure selectivity and yield:
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Temperature control (usually between 0-25°C for the coupling step)
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Inert atmosphere (N2 or Ar) to prevent side reactions
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Appropriate solvents (THF, DCM, or DMF) depending on the specific reaction step
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Coupling reagents such as EDC/HOBt, HBTU, or HATU for the amide formation step
Similar compounds in the carbamate family are typically synthesized under specific conditions to ensure high purity and yield. The reaction involving the formation of the carbamoyl linkage would require careful control of pH and temperature to minimize side reactions.
Alternative Synthesis Routes
Alternative approaches might include:
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Using 3-bromophenyl isocyanate to directly react with a Boc-protected glycine derivative
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Employing solid-phase synthesis techniques if the compound is needed as an intermediate in peptide chemistry
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Utilizing microwave-assisted synthesis to improve reaction rates and yields
The specific synthetic route would depend on the scale required, available starting materials, and desired purity of the final product.
Chemical Reactivity and Transformations
Functional Group Reactivity
tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate contains several reactive functional groups that can undergo various transformations:
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The Boc (tert-butyloxycarbonyl) group can be cleaved under acidic conditions (commonly with TFA or HCl) to reveal a free amine
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The bromine substituent on the phenyl ring serves as a handle for various metal-catalyzed coupling reactions
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The carbamoyl linkage provides stability but can be hydrolyzed under harsh conditions
The bromine at the meta position of the phenyl ring is particularly valuable as a site for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This reactivity is comparable to that observed in other brominated aromatic compounds, such as tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate, which undergoes substitution reactions with various nucleophiles.
Reaction Type | Reagents | Potential Products |
---|---|---|
Deprotection | TFA or HCl in DCM | Free amine derivative |
Suzuki Coupling | Boronic acids, Pd catalyst | Aryl-substituted derivatives |
Amide Hydrolysis | Strong base (NaOH) or acid (HCl) | Carboxylic acid and amine fragments |
Reduction | LiAlH4 or similar strong reducers | Alcohol derivatives |
These transformations highlight the versatility of the compound as a building block in organic synthesis, particularly in the preparation of more complex structures.
Applications in Research and Industry
Synthetic Building Block
tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate serves as a valuable intermediate in organic synthesis. The presence of the bromophenyl group provides a reactive handle for further functionalization through various coupling reactions, making it useful in the synthesis of more complex molecules. Additionally, the protected amine functionality allows for selective transformations in multistep synthetic sequences.
Comparative Analysis with Related Compounds
Structural Analogs
tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate shares structural similarities with several related compounds, but also has distinct differences that influence its properties and reactivity.
Compound | Key Similarities | Key Differences |
---|---|---|
tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate | Boc-protected amine, bromine substituent | Thiophene ring vs. phenyl ring, position of carbamoyl group |
tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate | Boc-protected amine, bromophenyl group, carbamoyl linkage | Additional methyl group, different bromine position (para vs. meta) |
tert-butyl phenyl(phenylsulfonyl)methylcarbamate | Boc-protected amine, phenyl group | Lacks bromine, contains phenylsulfonyl group |
The comparison with tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate (CAS: 1390326-98-3) is particularly relevant, as this compound differs only in the position of the bromine atom and the presence of a methyl group on the phenyl ring. These subtle structural differences can significantly impact reactivity, especially in coupling reactions and interactions with biological targets.
Functional Comparison
When compared to other carbamate derivatives, tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate exhibits distinctive functional properties due to its specific structural features:
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The meta-position of the bromine creates a different electronic distribution compared to para-substituted analogs
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The absence of additional substituents (compared to methylated derivatives) results in a simpler reactivity profile
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The carbamoyl methyl linker provides flexibility that affects the compound's conformational preferences
These functional differences can be important considerations when selecting appropriate building blocks for specific synthetic applications or when designing compounds for biological testing .
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